molecular formula C7H5ClO2 B195631 3-Chlorobenzoic acid CAS No. 535-80-8

3-Chlorobenzoic acid

Cat. No. B195631
CAS RN: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Patent
US08378137B2

Procedure details

In an alternative synthesis of (10), N-hydroxysuccinimide (558 mg, 4.8 mmol) was added to a solution of compound (6) (500 mg, 2.4 mmol) in CH2Cl2 (10 mL) and the reaction mixture cooled to 0° C. m-Chloroperbenzoic acid (1.62 g, 7.2 mmol, commercial grade: 77% in water) was added over a period of 10 min and the mixture allowed to stir at room temperature for 16 h. The reaction mixture was diluted with ether (50 mL) and washed with water (2×10 mL), saturated sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the title compound (10) together with m-chlorobenzoic acid. The crude product mixture was purified by column chromatography on silica gel, eluting with 4:6 EtOAc:hexane. Residual m-chlorobenzoic acid was removed by repeated crystallizations from a mixture of tert-butyl methyl ether and hexane, resulting in analytically pure product (66 mg, 10%).
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Name
compound ( 6 )
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]([O:9][C:10]([O:12][CH:13]1[CH2:18][C:17](=[O:19])[NH:16][C:14]1=[O:15])=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].ON1C(=O)CCC1=O.C(=O)(SC)OC(OC(=O)C(C)C)C.[Cl:41][C:42]1[CH:47]=[CH:46][CH:45]=[C:44]([C:48]([O:50]O)=[O:49])[CH:43]=1>C(Cl)Cl.CCOCC>[C:1]([O:6][CH:7]([O:9][C:10]([O:12][CH:13]1[CH2:18][C:17](=[O:19])[NH:16][C:14]1=[O:15])=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].[Cl:41][C:42]1[CH:43]=[C:44]([CH:45]=[CH:46][CH:47]=1)[C:48]([OH:50])=[O:49]

Inputs

Step One
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OC(C)OC(=O)OC1C(=O)NC(C1)=O
Name
Quantity
558 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
compound ( 6 )
Quantity
500 mg
Type
reactant
Smiles
C(OC(C)OC(C(C)C)=O)(SC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 10 min
Duration
10 min
WASH
Type
WASH
Details
washed with water (2×10 mL), saturated sodium bicarbonate solution (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)OC1C(=O)NC(C1)=O
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.